

# physical and chemical properties of 1,3-dithiane-2-carboxylic acid

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## Compound of Interest

Compound Name: 1,3-Dithiane-2-carboxylic acid

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An In-Depth Technical Guide to the Physical and Chemical Properties of **1,3-Dithiane-2-Carboxylic Acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,3-dithiane-2-carboxylic acid**, a versatile synthetic intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

## Core Physical and Chemical Properties

**1,3-Dithiane-2-carboxylic acid** is a heterocyclic compound featuring a six-membered ring containing two sulfur atoms at the 1 and 3 positions, with a carboxylic acid group attached to the second carbon.[1][2] It typically appears as a white to off-white solid or a white to yellow powder or crystals.[3][4] For long-term stability, it should be stored in a dry, sealed container at temperatures between -20°C and 8°C.[3][4][5]

## Quantitative Data Summary

The known physical and chemical properties of **1,3-dithiane-2-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub> S <sub>2</sub>	[1][2][5][6][7]
Molecular Weight	164.25 g/mol	[1][2][5][7]
Melting Point	115-116 °C	[4][7]
Boiling Point	354.7 ± 42.0 °C (Predicted)	[3][4][7]
Density	1.395 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][4][7]
pKa	2.79 ± 0.20 (Predicted)	[3][4]
Appearance	White to off-white solid	[3][4]

## Solubility

Experimental data on the solubility of **1,3-dithiane-2-carboxylic acid** is limited. However, it has been reported to be insoluble in a range of common organic solvents, including diethyl ether (Et<sub>2</sub>O), dichloromethane (DCM), chloroform (CHCl<sub>3</sub>), ethyl acetate (EtOAc), methanol (MeOH), acetone, and ethanol (EtOH).<sup>[8]</sup> It is, however, soluble in water.<sup>[8]</sup> This solubility profile is characteristic of zwitterionic compounds, which this molecule can exhibit due to its acidic carboxylic acid group and the basicity of the dithiane ring.<sup>[8]</sup>

## Spectroscopic Data

Detailed spectroscopic data for **1,3-dithiane-2-carboxylic acid** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the known spectra of similar compounds, such as its ethyl ester derivative and general knowledge of carboxylic acid and dithiane spectroscopy.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Protons on the dithiane ring are expected to appear in the aliphatic region. The proton at the C2 position, adjacent to the carboxylic acid, would be deshielded. Protons on carbon atoms next to carbonyl groups typically absorb near 2 $\delta$ in the <sup>1</sup> H NMR spectrum.[9]
<sup>13</sup> C NMR	The carbonyl carbon of the carboxylic acid is expected to be strongly deshielded, appearing in the range of 160-180 ppm.[9]
IR Spectroscopy	A strong, broad O-H stretching band is expected in the region of 3300-2500 cm <sup>-1</sup> .[10] A strong carbonyl (C=O) stretching band should appear between 1760-1690 cm <sup>-1</sup> .[10] The C-O stretch is anticipated in the 1320-1210 cm <sup>-1</sup> region.[10]
Mass Spectrometry	In mass spectrometry, a common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond (in this case, the bond between the dithiane ring and the carboxylic acid) to form an acylium ion (R-CO <sup>+</sup> ).[9]

## Chemical Properties and Reactivity

**1,3-Dithiane-2-carboxylic acid** is a stable compound under recommended storage conditions. [6] Its reactivity is primarily centered around the acidity of the C2 proton of the dithiane ring and the nucleophilicity of the corresponding carbanion.

The hydrogen atom at the C2 position of the 1,3-dithiane ring is acidic, with a pKa of about 31, and can be abstracted by a strong base like n-butyllithium (n-BuLi) to form a carbanion.[11] This carbanion is stabilized by the two adjacent sulfur atoms and is a potent nucleophile.[11] [12] This nucleophilic carbanion can react with a variety of electrophiles, making 1,3-dithiane a valuable acyl anion equivalent in organic synthesis.[11][13] This reactivity allows for the synthesis of various carbonyl compounds through a process known as umpolung, which involves the reversal of the normal polarity of the carbonyl carbon.[11]

**1,3-Dithiane-2-carboxylic acid** itself is described as an alkylating agent that reacts with electron-deficient substrates.<sup>[5]</sup> It can be utilized in the preparation of phthalimides and thioacetals.<sup>[5]</sup>

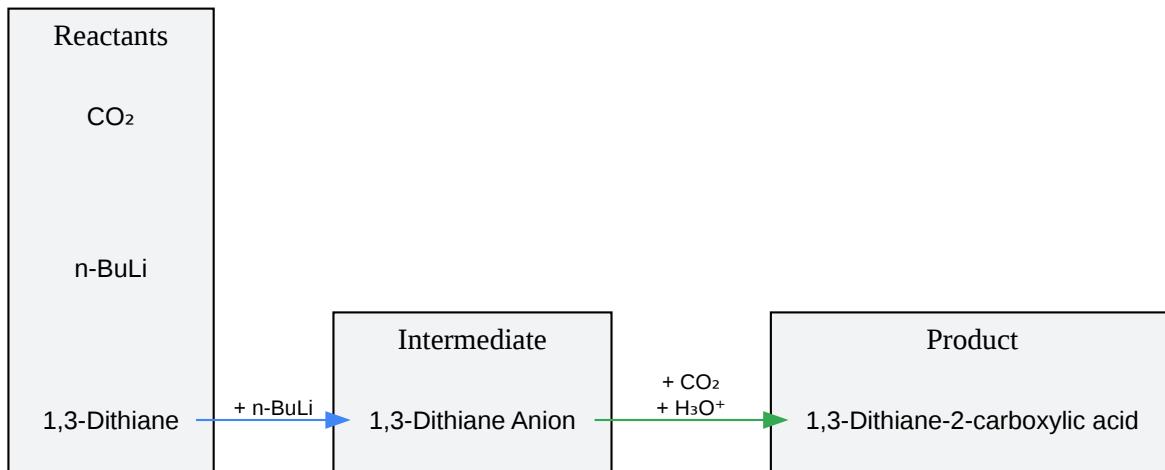
## Experimental Protocols

### Synthesis of 1,3-Dithiane-2-Carboxylic Acid

A common method for the synthesis of 2-substituted 1,3-dithianes involves the deprotonation of 1,3-dithiane followed by reaction with an electrophile. For **1,3-dithiane-2-carboxylic acid**, the electrophile is carbon dioxide.

#### Methodology:

- **Deprotonation:** 1,3-Dithiane is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An equimolar amount of a strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution to generate the 2-lithio-1,3-dithiane carbanion.<sup>[11][13]</sup>
- **Carboxylation:** Carbon dioxide (CO<sub>2</sub>), either as a gas bubbled through the solution or as solid dry ice, is added to the carbanion solution. The nucleophilic carbanion attacks the electrophilic carbon of the CO<sub>2</sub>.<sup>[13]</sup>
- **Workup:** The reaction is quenched with an aqueous acid solution to protonate the resulting carboxylate, yielding **1,3-dithiane-2-carboxylic acid**.
- **Purification:** The product is then extracted from the aqueous layer using an appropriate organic solvent and purified, typically by recrystallization.

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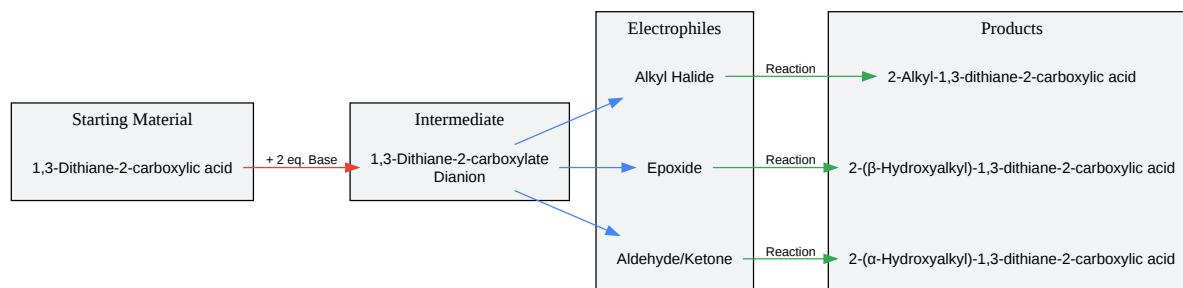
Caption: Synthesis of **1,3-dithiane-2-carboxylic acid**.

## General Reactivity as a Nucleophile

The deprotonated form of **1,3-dithiane-2-carboxylic acid** can act as a nucleophile, reacting with various electrophiles.

Methodology:

- Formation of the Dianion: Treatment of **1,3-dithiane-2-carboxylic acid** with two equivalents of a strong base (e.g., n-BuLi) will first deprotonate the carboxylic acid and then the C2 position of the dithiane ring, forming a dianion.
- Reaction with Electrophiles: This dianion can then react with a range of electrophiles at the C2 position. Examples of suitable electrophiles include alkyl halides, epoxides, aldehydes, and ketones.<sup>[13]</sup>
- Workup and Purification: An aqueous workup followed by purification yields the corresponding 2-substituted **1,3-dithiane-2-carboxylic acid**.

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Caption: General reactivity of the 1,3-dithiane-2-carboxylate anion.

## Applications in Drug Development and Research

The unique reactivity of the 1,3-dithiane moiety as a masked carbonyl group makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to form carbon-carbon bonds via the nucleophilic dithiane anion allows for the construction of intricate molecular architectures.<sup>[11]</sup> **1,3-Dithiane-2-carboxylic acid** and its derivatives can serve as key building blocks in the synthesis of a wide array of compounds, such as aldehydes, ketones,  $\alpha$ -hydroxy ketones, and 1,2-diketones, which are common structural motifs in biologically active molecules.<sup>[11]</sup>

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